(2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose
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Overview
Description
“(2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” is a chemical compound with the molecular formula C22H26O12 . It is used as an intermediate in the synthesis of glycosylated metabolites of Salicylic Acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group attached to a glucopyranose sugar unit, which has been acetylated at the 2, 3, 4, and 6 positions . The ‘2’-methoxycarbonyl’ designation refers to a methoxycarbonyl group attached to the 2’ position of the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.43 g/mol . It has a density of 1.18g/cm3 and a boiling point of 369.6ºC at 760 mmHg . The melting point was not specified .Scientific Research Applications
Research and Development (R&D)
This compound is primarily used in R&D laboratories for synthetic chemistry applications. It’s not intended for medicinal, household, or other uses . Its structure makes it a valuable reagent for the synthesis of more complex molecules.
Synthesis of Glycosides
It serves as a precursor in the synthesis of glycosides, particularly phenyl glycosides . These are essential in creating complex oligosaccharides, which have applications ranging from biochemistry research to the development of pharmaceuticals.
Inhibitors of Human Galectins
Aryl glycosides, similar to this compound, have been used as specific inhibitors of human galectins . These are a type of protein that plays a significant role in cell-cell interaction, cell-matrix interaction, and immune response modulation.
Catalyst in Chemical Reactions
The compound can act as a catalyst in certain chemical reactions . This application is crucial in speeding up reactions in various synthetic processes, which is fundamental in chemical manufacturing and pharmaceuticals.
Esterase Activity Research
Research into esterase activity, particularly in bacteria like Escherichia coli , can utilize this compound . Understanding how bacteria interact with acetylated compounds can lead to insights into bacterial metabolism and resistance.
Material Safety and Handling
The compound’s safety data sheet provides critical information for handling and storage in a laboratory setting . This includes first aid measures, firefighting measures, and accidental release measures, ensuring safe research practices.
Mechanism of Action
properties
IUPAC Name |
methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPWGPRJNASSL-OUUKCGNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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